2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or other suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[5][5].
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a simpler structure.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl moiety but differs in its overall structure.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromene and pyrrole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25NO5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO5/c1-17-9-11-21-20(15-17)26(30)24-25(19-7-5-4-6-8-19)29(28(31)27(24)34-21)14-13-18-10-12-22(32-2)23(16-18)33-3/h4-12,15-16,25H,13-14H2,1-3H3 |
InChI Key |
RYFAAPIGZQAAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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